3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one class, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. The 3-(3-fluorophenyl) substituent introduces an electron-withdrawing group, while the 8-((4-methoxyphenyl)sulfonyl) group adds a sulfonyl-linked methoxyphenyl moiety, influencing solubility and target interactions.
Properties
IUPAC Name |
3-(3-fluorophenyl)-8-(4-methoxyphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-28-16-5-7-17(8-6-16)29(26,27)24-11-9-20(10-12-24)22-18(19(25)23-20)14-3-2-4-15(21)13-14/h2-8,13H,9-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUUUYZUORPAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate ring closure.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic precursor.
Sulfonylation: The sulfonyl group is typically introduced using a sulfonyl chloride reagent in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Final Assembly: The final step involves coupling the intermediate compounds under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one ():
- Key Difference : Methoxy group at the 3-position instead of fluorine.
- Impact : The methoxy group is bulkier and electron-donating, which may reduce binding affinity to targets preferring electron-deficient aromatic interactions. This substitution could alter metabolic stability compared to the fluoro analog .
- 8-(3-Chloro-4-methylbenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (): Key Difference: Chloro and methyl groups on the sulfonyl-linked benzene. Impact: Increased lipophilicity may enhance membrane permeability but raise toxicity risks.
Modifications at the 8-Position
- 3-(3-Fluorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one (G610-0375, ): Key Difference: Benzyl group instead of sulfonyl. Impact: Reduced polarity may decrease solubility but improve blood-brain barrier penetration.
- (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (): Key Difference: Sulfanylidene (C=S) replaces the ketone oxygen. Impact: The thione group may chelate metal ions or form stronger hydrophobic interactions, influencing enzyme inhibition profiles (e.g., metalloproteases) .
Variations in the Spirocyclic Core
- Spirotetramat Metabolites ():
- Key Difference : 1-Azaspiro[4.5]decane core instead of 1,4,8-triazaspiro.
- Impact : Fewer nitrogen atoms reduce hydrogen-bonding capacity, limiting interactions with polar targets. These metabolites function as insecticides, highlighting divergent applications compared to pharmaceutical-focused triazaspiro compounds .
Enzyme Inhibition
- Beta-Secretase (BACE1) Inhibitors (): Analogs like 8-benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one show structural similarities. The 3-fluorophenyl group in the original compound may similarly engage hydrophobic pockets in BACE1, but the sulfonyl group could introduce steric hindrance .
- Tyrosinase Inhibition (): N-Hydroxy-spiroimidazolidinones (e.g., compound 31) inhibit tyrosinase via chelation or redox activity. The original compound lacks N-hydroxy groups, suggesting distinct mechanisms .
Antitumor Activity
- (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one ():
Molecular Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one represents a novel class of triazaspiro compounds with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 449.5 g/mol. The structure features a spirocyclic framework that contributes to its unique biological properties.
Antipsychotic Properties
Research indicates that related compounds within the triazaspiro family exhibit antipsychotic effects. For instance, studies on similar structures have shown their ability to modulate neurotransmitter systems, particularly dopamine pathways. The compound's design allows for selective receptor binding, which may reduce side effects commonly associated with antipsychotic medications .
Cytotoxic Effects
Preliminary studies suggest that derivatives of triazaspiro compounds can exhibit cytotoxic activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is hypothesized to involve:
- Dopamine Receptor Modulation : Similar compounds have shown affinity for dopamine receptors, which are crucial in the treatment of psychotic disorders.
- Inhibition of Cell Proliferation : The sulfonyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Study 1: Antipsychotic Efficacy
A study evaluated the antipsychotic potential of structurally related triazaspiro compounds in animal models. The findings indicated that these compounds could suppress hyperactivity in rats without inducing significant catalepsy, suggesting a favorable side effect profile .
Study 2: Cytotoxicity Against Melanoma
Another investigation focused on the cytotoxic effects of a related triazole derivative on melanoma cells. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, highlighting the potential therapeutic applications in oncology .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 449.5 g/mol |
| Biological Activity | Antipsychotic, Cytotoxic |
| Mechanism | Dopamine modulation, Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
